Eltrombopag is a synthetic, non-peptide, small molecule that acts as a thrombopoietin receptor agonist. [] It is classified as a thrombopoietic agent and is primarily known for its use in treating thrombocytopenia, a condition characterized by low platelet counts. [] In scientific research, Eltrombopag is a valuable tool for studying megakaryopoiesis (the production of platelets), the thrombopoietin receptor, and the role of platelets in various physiological and pathological processes.
While the abstracts do not detail specific chemical reactions of Eltrombopag, they do mention its iron-chelating properties. [, ] Eltrombopag can bind iron (III) with a high binding constant, suggesting a potential role in iron metabolism and transport. [] This chelation ability is proposed to contribute to its therapeutic effects in certain conditions.
Eltrombopag primarily exerts its effects by binding to the transmembrane domain of the thrombopoietin receptor (c-MPL), mimicking the action of thrombopoietin. [] This binding stimulates the production of platelets by megakaryocytes. [] Interestingly, research suggests an additional mechanism: Eltrombopag's iron-chelating properties can stimulate hematopoiesis (blood cell production) independently of the thrombopoietin receptor. [] This mechanism involves alterations in cellular iron levels and gene expression, leading to increased production of hematopoietic stem cells. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2